molecular formula C10H19NO4 B8794822 (-)-N-Boc-L-4-Hydroxyprolinol

(-)-N-Boc-L-4-Hydroxyprolinol

Cat. No.: B8794822
M. Wt: 217.26 g/mol
InChI Key: UFJNFQNQLMGUTQ-JAMMHHFISA-N
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Description

(-)-N-Boc-L-4-Hydroxyprolinol (CAS 61478-26-0) is a chiral, Boc-protected derivative of 4-hydroxyprolinol, a pyrrolidine-based alcohol. Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.26 g/mol . The compound is characterized by a tert-butoxycarbonyl (Boc) group on the nitrogen atom and a hydroxyl group at the 4-position of the pyrrolidine ring. It is widely used in organic synthesis, particularly in the preparation of peptide analogs and chiral ligands .

Synthesis typically involves protecting the hydroxyl group of 4-hydroxyprolinol with a silylating agent (e.g., TBDMS-Cl) under inert conditions, followed by Boc protection of the amine . For example, (2S,4R)-N-Boc-4-Hydroxyprolinol (3.28 g, 15 mmol) was synthesized via TBDMS-Cl-mediated protection in CH₂Cl₂ with triethylamine and DMAP catalysis .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl (2S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8?/m0/s1

InChI Key

UFJNFQNQLMGUTQ-JAMMHHFISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1CO)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)O

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Compounds Compared

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
This compound 61478-26-0 C₁₀H₁₉NO₄ 217.26 Chiral alcohol, Boc-protected
N-Boc-trans-4-Hydroxy-L-prolinol 61478-26-0 C₁₀H₁₉NO₄ 217.26 Ambiguous stereochemical designation
N-Boc-cis-4-Hydroxy-L-proline 87691-27-8 C₁₀H₁₇NO₅ 231.25 Carboxylic acid derivative
(2S,4S)-N-Boc-O-TBDMS-4-Formylprolinol Not provided C₁₆H₃₁NO₄Si 341.51 Formyl and TBDMS modifications
Fmoc-Dab(Boc)-OH 125238-99-5 C₂₄H₂₈N₂O₆ 464.49 Dual Fmoc/Boc protection

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